![molecular formula C7H2BrClFN3 B15365109 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine](/img/structure/B15365109.png)
6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine is a halogenated pyrimidine derivative known for its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features bromine, chlorine, and fluorine atoms attached to the pyrido[3,2-D]pyrimidine core, making it a versatile intermediate for further chemical transformations.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available pyrido[3,2-D]pyrimidine derivatives.
Halogenation: Bromination, chlorination, and fluorination steps are performed sequentially or simultaneously under controlled conditions.
Reaction Conditions: Halogenation reactions are usually carried out using halogenating agents such as N-bromosuccinimide (NBS), chlorine gas, and Selectfluor in the presence of a suitable catalyst or solvent.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial-scale production may involve batch processes for smaller-scale production or continuous flow processes for larger-scale manufacturing.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or distillation to achieve the desired purity.
Types of Reactions:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and organic solvents.
Reduction: LiAlH4, NaBH4, and ether solvents.
Substitution: Amines, alcohols, and polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, or ketones.
Reduction Products: Alcohols or amines.
Substitution Products: Amides, esters, or ethers.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a tool in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine exerts its effects depends on its specific application. For example, in kinase inhibition, the compound may bind to the active site of the kinase enzyme, preventing its activity and thereby modulating cellular signaling pathways.
Molecular Targets and Pathways Involved:
Kinases: Inhibition of specific kinases involved in cell growth and proliferation.
Enzymes: Interaction with enzymes involved in metabolic pathways.
Comparison with Similar Compounds
6-Bromo-4-chlorothieno[2,3-d]pyrimidine: Similar halogenated pyrimidine derivative with a thiophene ring.
4-Chloro-6-iodo-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine: Another halogenated pyrimidine derivative with different substituents.
Uniqueness: 6-Bromo-4-chloro-7-fluoropyrido[3,2-D]pyrimidine stands out due to its unique combination of halogens, which can lead to distinct reactivity and biological activity compared to other similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its versatility and unique properties make it a valuable compound for further research and development.
Properties
Molecular Formula |
C7H2BrClFN3 |
|---|---|
Molecular Weight |
262.46 g/mol |
IUPAC Name |
6-bromo-4-chloro-7-fluoropyrido[3,2-d]pyrimidine |
InChI |
InChI=1S/C7H2BrClFN3/c8-6-3(10)1-4-5(13-6)7(9)12-2-11-4/h1-2H |
InChI Key |
LKRKOUVKFSSFLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=NC(=C1F)Br)C(=NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


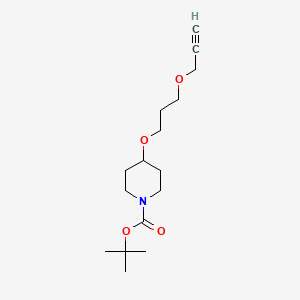
![Methyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B15365027.png)
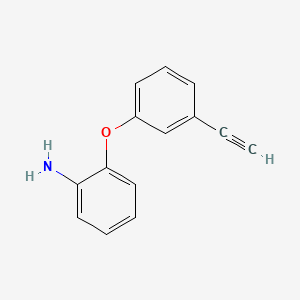
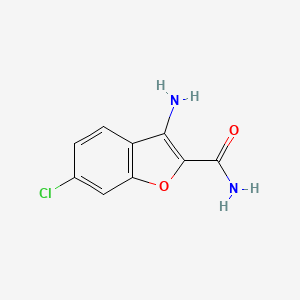
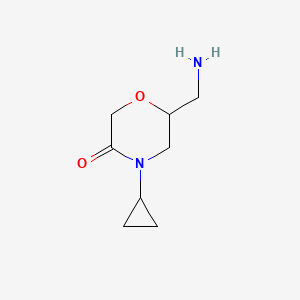
![Ethyl 5-nitrofuro[2,3-b]pyridine-2-carboxylate](/img/structure/B15365045.png)
![2-Amino-4-ethynyl-4-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B15365046.png)

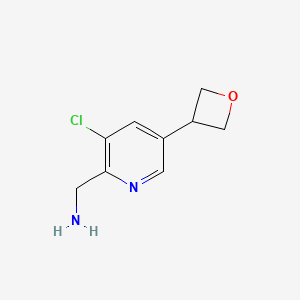
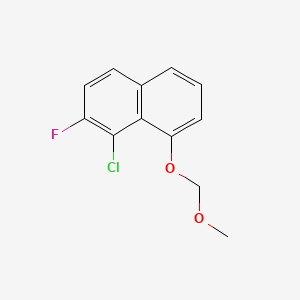
![4-Amino-6-methoxy-7-[3-(pyrrolidin-1-yl)propyl]quinazoline](/img/structure/B15365077.png)

![methyl 4-(9H-pyrido[2,3-b]indol-9-yl)nicotinate](/img/structure/B15365086.png)

